molecular formula C6H8O7 B12382933 2-(18O)oxidanylpropane-1,2,3-tricarboxylic acid

2-(18O)oxidanylpropane-1,2,3-tricarboxylic acid

Cat. No.: B12382933
M. Wt: 194.12 g/mol
InChI Key: KRKNYBCHXYNGOX-ALWQSETLSA-N
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Chemical Reactions Analysis

Types of Reactions

Propane-1,2,3-tricarboxylic acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form different carboxylic acids.

    Reduction: Reduction reactions can convert it into other derivatives.

    Substitution: It can undergo substitution reactions to form esters and other compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation using catalysts like palladium on carbon (Pd/C).

    Substitution: Esterification using alcohols and acid catalysts.

Major Products

    Oxidation: Various carboxylic acids.

    Reduction: Reduced derivatives of propane-1,2,3-tricarboxylic acid.

    Substitution: Esters of propane-1,2,3-tricarboxylic acid.

Scientific Research Applications

Propane-1,2,3-tricarboxylic acid has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    Citric Acid: 2-hydroxypropane-1,2,3-tricarboxylic acid.

    Isocitric Acid: 1-hydroxypropane-1,2,3-tricarboxylic acid.

    Aconitic Acid: Prop-1-ene-1,2,3-tricarboxylic acid.

    Agaric Acid: 2-hydroxynonadecane-1,2,3-tricarboxylic acid.

    Trimesic Acid: Benzene-1,3,5-tricarboxylic acid.

Uniqueness

Propane-1,2,3-tricarboxylic acid is unique due to its specific inhibitory action on aconitase, which distinguishes it from other tricarboxylic acids like citric acid and isocitric acid . Its ability to interfere with the Krebs cycle makes it a valuable compound for studying metabolic pathways and potential therapeutic applications .

Properties

Molecular Formula

C6H8O7

Molecular Weight

194.12 g/mol

IUPAC Name

2-(18O)oxidanylpropane-1,2,3-tricarboxylic acid

InChI

InChI=1S/C6H8O7/c7-3(8)1-6(13,5(11)12)2-4(9)10/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/i13+2

InChI Key

KRKNYBCHXYNGOX-ALWQSETLSA-N

Isomeric SMILES

C(C(=O)O)C(CC(=O)O)(C(=O)O)[18OH]

Canonical SMILES

C(C(=O)O)C(CC(=O)O)(C(=O)O)O

Origin of Product

United States

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